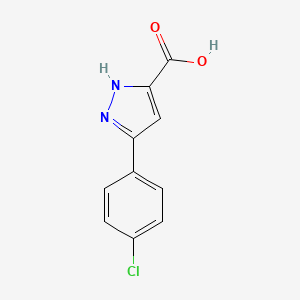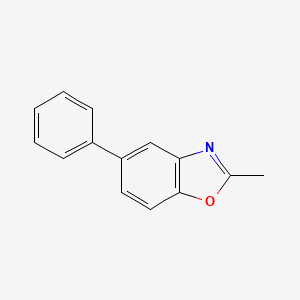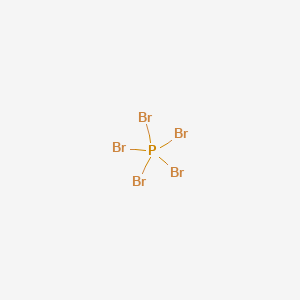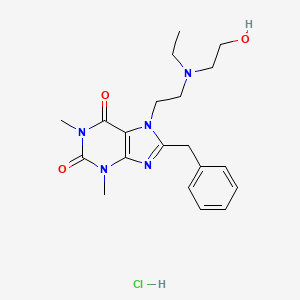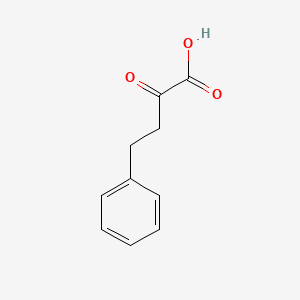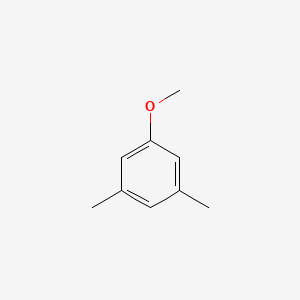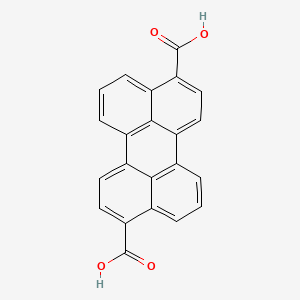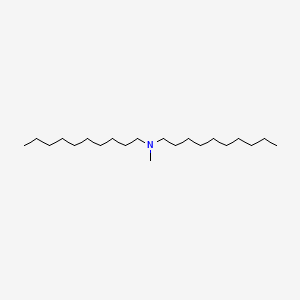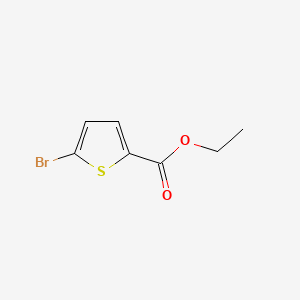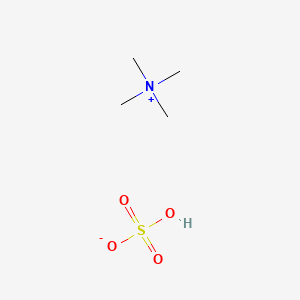
Tetramethylammonium hydrogen sulfate
Übersicht
Beschreibung
Tetramethylammonium hydrogen sulfate, also known as Tetramethylammonium hydrogensulfate hydrate, is generally used as a phase transfer catalyst . It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications .
Molecular Structure Analysis
The linear formula of Tetramethylammonium hydrogen sulfate is (CH3)4N(HSO4) · xH2O . The molecular weight is 171.22 on an anhydrous basis .Chemical Reactions Analysis
Tetramethylammonium hydrogen sulfate is commonly used as a catalyst and phase transfer agent in chemical reactions, especially in organic synthesis . It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications .Physical And Chemical Properties Analysis
Tetramethylammonium hydrogen sulfate is a solid substance . It has a melting point of 292-295 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Phase Transfer Catalyst
- Scientific Field : Organic Chemistry
- Summary of the Application : Tetramethylammonium hydrogen sulfate is generally used as a phase transfer catalyst . Phase transfer catalysis (PTC) is a special form of heterogeneous catalysis. Ionic reactants are often soluble in an aqueous phase but insoluble in an organic phase in the absence of the phase transfer catalyst .
- Methods of Application : The catalyst functions by transporting the ionic species from the aqueous phase into the organic phase where reaction occurs .
- Results or Outcomes : PTC enhances the rate of reaction as it increases the concentration of the reactant in the organic phase .
Derivatizing Agent for Gas Chromatography-Mass Spectrometry (GC-MS)
- Scientific Field : Analytical Chemistry
- Summary of the Application : Tetramethylammonium hydrogen sulfate can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications . In GC-MS, derivatization may improve the capability of compound identification .
- Methods of Application : The derivatization is typically done to change the analyte properties for a better separation and also for enhancing the method sensitivity .
- Results or Outcomes : Derivatization can lead to improvements in the analysis such as increased sensitivity or selectivity .
Alkylation Reactions
- Scientific Field : Organic Synthesis
- Summary of the Application : Tetramethylammonium hydrogen sulfate is used as a reagent in alkylation reactions . Alkylation reactions are pivotal in organic chemistry, with wide-ranging utilization across various fields of applied synthetic chemistry .
- Methods of Application : Quaternary Ammonium Salts (QAS), such as Tetramethylammonium hydrogen sulfate, are used as alternative reagents in alkylation reactions, providing researchers with safer approaches to chemical synthesis .
- Results or Outcomes : The use of QAS in alkylation reactions offers significantly reduced hazards as they are non-cancerogenic, non-mutagenic, non-flammable, and non-corrosive .
Synthesis of Organosulfates
- Scientific Field : Organic Chemistry
- Summary of the Application : Tetramethylammonium hydrogen sulfate is used in the synthesis of organosulfates . Organosulfates play a variety of important roles in biology, from xenobiotic metabolism to the downstream signalling of steroidal sulfates in disease states .
- Methods of Application : The compound is used as a high yielding route to organosulfates .
- Results or Outcomes : The development of a tributylsulfoammonium betaine as a high yielding route to organosulfates has been reported .
Electrolyte Additive
- Scientific Field : Electrochemistry
- Summary of the Application : Tetramethylammonium hydrogen sulfate is used as an electrolyte additive in electrochemical and rechargeable batteries .
- Methods of Application : The compound is added to the electrolyte solution in batteries .
- Results or Outcomes : The addition of Tetramethylammonium hydrogen sulfate can improve the performance of the batteries .
Wastewater Treatment
- Scientific Field : Environmental Science
- Summary of the Application : Tetramethylammonium hydrogen sulfate is used in the treatment of semiconductor wastewater . It is used to remove Tetramethylammonium hydroxide (TMAH), a toxic compound found in semiconductor wastewater .
- Methods of Application : Different treatment options such as Membrane Capacitive Deionization (MCDI), Reverse Osmosis (RO), and Nanofiltration (NF) are used for the treatment of semiconductor wastewater containing TMAH .
- Results or Outcomes : The MCDI process showed great ability to remove TMAH, TDS, and TOC .
Ferroelectric Material
- Scientific Field : Materials Science
- Summary of the Application : Crystals of Tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °C to 40 °C .
- Methods of Application : The compound is used in the form of crystals .
- Results or Outcomes : The ferroelectric properties of the compound can be utilized in various applications such as sensors, actuators, memory devices, and optical components .
Synthesis of Alkylated Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : Tetramethylammonium hydrogen sulfate is used in the synthesis of alkylated compounds . Alkylation reactions are pivotal in organic chemistry, with wide-ranging utilization across various fields of applied synthetic chemistry .
- Methods of Application : The compound is used as an alternative reagent in alkylation reactions, providing researchers with safer approaches to chemical synthesis .
- Results or Outcomes : The use of Tetramethylammonium hydrogen sulfate in alkylation reactions offers significantly reduced hazards as they are non-cancerogenic, non-mutagenic, non-flammable, and non-corrosive .
Safety And Hazards
Tetramethylammonium hydrogen sulfate may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Zukünftige Richtungen
While the future directions of Tetramethylammonium hydrogen sulfate are not explicitly mentioned in the search results, its use as a phase transfer catalyst and a derivatizing agent for GC-MS applications suggests potential for continued use in these areas .
Relevant Papers One relevant paper discusses the hydration of biologically relevant tetramethylammonium cation by neutron scattering and molecular dynamics . This research could provide insights into the behavior of Tetramethylammonium hydrogen sulfate in biological contexts .
Eigenschaften
IUPAC Name |
hydrogen sulfate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYPCUOWWOADE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230376 | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium hydrogen sulfate | |
CAS RN |
80526-82-5 | |
| Record name | Tetramethylammonium hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



